O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate is an organic compound with the molecular formula C12H13ClO4 It is a derivative of oxalic acid, where one of the hydrogen atoms is replaced by a 3-chlorophenylethyl group and the other by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with 3-chlorophenylethanol and ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to produce oxalic acid, 3-chlorophenylethanol, and ethanol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), heat.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Hydrolysis: Oxalic acid, 3-chlorophenylethanol, ethanol.
Substitution: Substituted derivatives of the original compound.
Oxidation: Carboxylic acids derived from the oxidation of ethyl groups.
Scientific Research Applications
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-chlorophenylethyl group into target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate: Similar structure but with the chlorine atom in the para position.
O1-[2-(2-Chlorophenyl)ethyl] O2-ethyl oxalate: Chlorine atom in the ortho position.
O1-[2-(3-Bromophenyl)ethyl] O2-ethyl oxalate: Bromine atom instead of chlorine.
Uniqueness
O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
2-O-[2-(3-chlorophenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-11(14)12(15)17-7-6-9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSULWBQMXTTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.